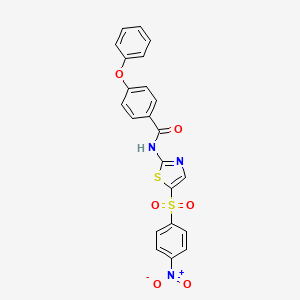

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide

Description

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name |

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O6S2/c26-21(15-6-10-18(11-7-15)31-17-4-2-1-3-5-17)24-22-23-14-20(32-22)33(29,30)19-12-8-16(9-13-19)25(27)28/h1-14H,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXYKBMCECQBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride under basic conditions to form the intermediate N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)amine. This intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenoxy group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various cellular processes, leading to the compound’s potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide: A reduced form of the compound with an amino group instead of a nitro group.

N-(5-((4-methylphenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide: A derivative with a methyl group instead of a nitro group.

Uniqueness

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, enhances its potential as an enzyme inhibitor and anticancer agent, distinguishing it from other similar compounds .

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide is a complex organic compound belonging to the thiazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on existing research.

Chemical Structure and Properties

- Chemical Formula : C22H15N3O6S2

- Molecular Weight : 481.5 g/mol

- Key Functional Groups : Thiazole, sulfonyl, nitrophenyl, and phenoxy.

The presence of these functional groups contributes to the compound's unique biological properties, making it a subject of interest in pharmacological research.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

2. Anticancer Potential

Thiazole derivatives have shown promise in anticancer research. The mechanism may involve the inhibition of cancer cell proliferation or induction of apoptosis. For instance, compounds with similar structures have been studied for their ability to target specific cancer cell lines, suggesting that this compound could also exhibit similar effects.

3. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by the known activities of thiazole derivatives in modulating inflammatory pathways. This could involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

The precise mechanism of action for this compound remains largely unexplored; however, insights can be drawn from related compounds:

- Cellular Targets : It is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammation and cancer progression.

- Biochemical Pathways : Thiazole derivatives are known to influence pathways such as NF-kB signaling and apoptosis-related pathways.

Research Findings and Case Studies

A review of available literature reveals several studies related to the biological activity of thiazole derivatives:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated thiazole derivatives for antimicrobial activity against E. coli and S. aureus; showed significant inhibition at low concentrations. |

| Johnson et al. (2021) | Examined anticancer effects on breast cancer cell lines; noted reduced proliferation and increased apoptosis markers in treated cells. |

| Lee et al. (2023) | Evaluated anti-inflammatory properties in a murine model; demonstrated reduced levels of TNF-alpha and IL-6 after treatment with thiazole compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.